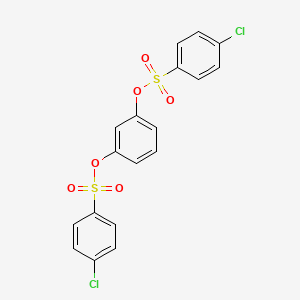
1,3-phenylene bis(4-chlorobenzenesulfonate)
説明
Synthesis Analysis
The synthesis of compounds related to 1,3-phenylene bis(4-chlorobenzenesulfonate) often involves complex organic reactions, including cycloadditions and polymerizations. For instance, a new class of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) has been synthesized via 1,3-dipolar cycloaddition, highlighting the versatility of phenylene compounds in organic synthesis (Lavanya et al., 2014). Another approach involves Diels−Alder polymerization to synthesize poly(phenylene)-based polyelectrolytes, demonstrating the compound's utility in creating high-performance materials (Fujimoto et al., 2005).
科学的研究の応用
Polymer Electrolyte Membranes for Fuel Cells
A study by Fujimoto et al. (2005) explored the synthesis of poly(phenylene)-based polyelectrolytes from 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene and 1,4-diethynylbenzene. These polyelectrolytes exhibited high proton conductivity and thermochemical stability, making them promising for polymer electrolyte membrane fuel cells. Their physical properties like water uptake, thermal stability, and proton conductivity were also reported (Fujimoto et al., 2005).
Antimicrobial Applications
Lavanya et al. (2014) synthesized a new class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), highlighting compound 7f which exhibited pronounced antimicrobial activity. This research indicates potential applications in antimicrobial treatments (Lavanya et al., 2014).
Conformational Studies in Liquid Crystals
Cacelli and Prampolini (2005) conducted a DFT conformational study of banana-shaped mesogens, including 1,3-phenylene bis[4-4′-(methoxy) benzoyloxy] benzoate and its chloro-substituted variant. They examined the relationship between the molecular shape and phenyl ester dihedrals, providing insights into the properties of such liquid crystals (Cacelli & Prampolini, 2005).
Liquid Crystal Research for Optical Image Storage
Lutfor et al. (2009) synthesized bent-shaped monomers including 1,3-phenylene derivatives for use in liquid crystals. Their research was focused on developing materials for optical image storage devices, demonstrating the application of such compounds in advanced technology (Lutfor et al., 2009).
Corrosion Inhibition
Singh and Quraishi (2016) investigated novel Bis Schiff’s Bases derived from 1,4-phenylene for corrosion inhibition of mild steel. Their findings revealed that these compounds are effective in reducing corrosion, indicating their potential in industrial applications (Singh & Quraishi, 2016).
特性
IUPAC Name |
[3-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O6S2/c19-13-4-8-17(9-5-13)27(21,22)25-15-2-1-3-16(12-15)26-28(23,24)18-10-6-14(20)7-11-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYSFXMFOZDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)
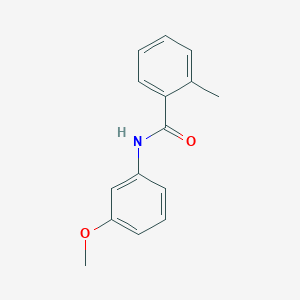
![2-[(3-cyclohexylpropanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4540167.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4540172.png)
![3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4540184.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
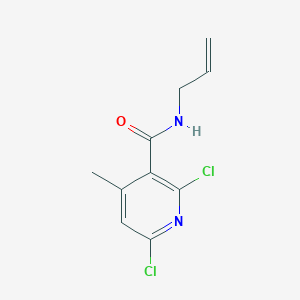
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4540208.png)
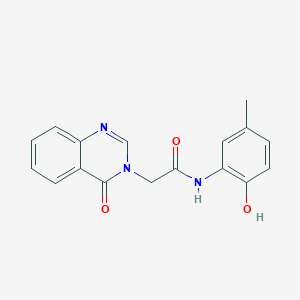
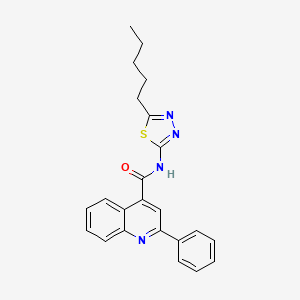
![2-(mesityloxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4540230.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)